N-(2-Chloropyrimidin-4-yl)pivalamide
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Overview
Description
N-(2-Chloropyrimidin-4-yl)pivalamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chloropyrimidin-4-yl)pivalamide can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with pivalamide in the presence of a base. The reaction typically takes place in a solvent such as methanol or water at temperatures ranging from 25 to 30°C. The yield of this reaction can be quite high, often exceeding 85% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyrimidin-4-yl)pivalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
N-(2-Chloropyrimidin-4-yl)pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-Chloropyrimidin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
Uniqueness
N-(2-Chloropyrimidin-4-yl)pivalamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities .
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2,3)7(14)12-6-4-5-11-8(10)13-6/h4-5H,1-3H3,(H,11,12,13,14) |
InChI Key |
QEWVRUBNVHHMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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